tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate
Description
tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate: is a complex organic compound that belongs to the class of thienopyrroles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrrole core with an aminomethyl group and a tert-butyl ester group. This structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,6-dihydrothieno[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-6-8-4-9(5-13)17-10(8)7-14/h4H,5-7,13H2,1-3H3 |
InChI Key |
PZECNZUKZUNFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thieno[2,3-c]pyrrole derivative with an aminomethyl group, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of catalysts, such as iron (III) chloride, and solvents like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aminomethyl group.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as alkyl halides can replace the amino group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Medicinal Applications
1.1. Inhibition of Acetyl-CoA Carboxylase
One of the primary medicinal applications of this compound is its role as an inhibitor of acetyl-CoA carboxylase (ACC). ACC plays a crucial role in fatty acid metabolism, and its inhibition is associated with therapeutic effects against obesity and dyslipidemia. A patent describes the use of this compound for treating conditions such as hyperlipidemia and infections caused by fungi, parasites, or bacteria .
1.2. Anticancer Activity
Research has indicated that derivatives of thieno[2,3-c]pyrrole compounds exhibit anticancer properties. For example, compounds structurally related to tert-butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate have shown potential in inhibiting cancer cell proliferation. A review highlighted several thienopyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting a possible pathway for developing new anticancer agents .
Agricultural Applications
2.1. Herbicidal Properties
The compound has been investigated for its herbicidal properties, particularly in inhibiting the growth of unwanted plant species. The mechanism involves targeting key metabolic pathways in plants, which can lead to effective weed management strategies without harming crop yields .
2.2. Plant Growth Regulation
In addition to herbicidal activity, research suggests that certain compounds within the thieno[2,3-c]pyrrole family can act as growth regulators in plants. By modulating hormonal pathways, these compounds can enhance growth rates and improve resistance to environmental stressors .
4.1. ACC Inhibition Study
A study focused on the efficacy of thienopyrimidine derivatives as ACC inhibitors found that modifications to the core structure significantly impacted their potency against ACC in vitro. The results indicated that certain substitutions could enhance binding affinity and selectivity for ACC over other enzymes involved in lipid metabolism.
4.2. Anticancer Research
Another case study evaluated the cytotoxic effects of thieno[2,3-c]pyrrole derivatives on various cancer cell lines (e.g., MCF-7 and A549). The findings revealed that specific structural features contributed to increased apoptosis rates in cancer cells, suggesting a promising avenue for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thieno[2,3-c]pyrrole core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate can be compared with other thienopyrrole derivatives, such as:
tert-Butyl 2-(aminomethyl)-4H-thieno[3,2-c]pyrrole-5(6H)-carboxylate: Similar structure but different positioning of the thieno ring.
tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-d]pyrrole-5(6H)-carboxylate: Different positioning of the nitrogen atom in the pyrrole ring.
tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-b]pyrrole-5(6H)-carboxylate: Variation in the positioning of the sulfur atom in the thieno ring.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Biological Activity
The compound tert-butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate is a derivative of thieno[2,3-c]pyrrole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H18N2O4S
- Molecular Weight : 298.36 g/mol
The structure of this compound features a thieno[2,3-c]pyrrole core, which is known for its stability and unique electronic properties. The presence of tert-butyl and aminomethyl groups enhances its lipophilicity, making it a candidate for drug design.
Preliminary studies suggest that This compound may interact with specific protein receptors or enzymes involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity : Similar thieno[2,3-c]pyrrole derivatives have shown potent antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Certain structural analogs have been studied for their ability to inhibit inflammatory pathways.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR) Studies
A detailed SAR analysis has been conducted on similar pyrrole derivatives to identify key substituents that enhance biological activity. For instance, the introduction of electron-withdrawing groups has been shown to improve the potency against specific targets such as MmpL3 in M. tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
